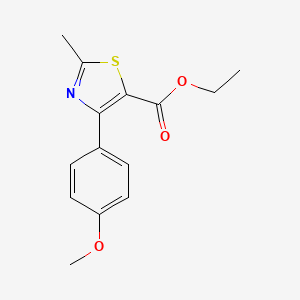

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate

Description

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate is a thiazole derivative characterized by a 1,3-thiazole core substituted with a methyl group at position 2, a 4-methoxyphenyl group at position 4, and an ethyl ester at position 4. Thiazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-18-14(16)13-12(15-9(2)19-13)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMKWMGPWLRRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652191 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-01-4 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Ethyl 2-amino-4-methylthiazole-5-carboxylate as a Key Intermediate

Another method focuses on synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related compound and potential precursor. The method involves:

Preparing a 10-35% ethyl acetate solution in ethanol as solvent.

Adding thiourea (thiocarbamide) and sodium carbonate to the solution, with the sodium carbonate amount carefully controlled relative to the 2-chloroacetyl acetacetic ester.

Heating the mixture to 40-55 °C, then dropwise adding ethyl 2-chloroacetoacetate over 20-30 minutes.

Further heating to 60-70 °C and maintaining for 5-5.5 hours to allow cyclization.

Removing most of the solvent by distillation, cooling, and filtering the reaction mixture.

Adjusting the pH of the filtrate to 9-10 using caustic soda solution and stirring.

Final filtration and vacuum drying yield ethyl 2-amino-4-methylthiazole-5-carboxylate with a yield exceeding 98% and a melting point of 172-173 °C.

This method provides a mild reaction temperature and short reaction time with high yield, making it suitable for preparing intermediates for subsequent functionalization to the target compound.

Functionalization to Introduce the 4-Methoxyphenyl Group

Comparative Data Table of Preparation Methods

Summary and Recommendations

The preparation of this compound involves strategic cyclization of substituted acetoacetate derivatives with sulfur-containing reagents, followed by functionalization to install the 4-methoxyphenyl group. The process utilizing alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide in the presence of an amine base offers an improved and efficient route to thiazole carboxylates. Alternatively, preparing ethyl 2-amino-4-methylthiazole-5-carboxylate as an intermediate under mild conditions with high yield provides a robust starting point for further derivatization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the thiazole ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate has been studied for its pharmacological properties, particularly in the development of new therapeutic agents. The thiazole ring is a common motif in many bioactive compounds, and modifications to this structure can lead to enhanced biological activity.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Some studies suggest that thiazole derivatives can inhibit cancer cell proliferation. This compound may act as an anticancer agent by inducing apoptosis in tumor cells, although further research is necessary to confirm these effects and elucidate the underlying mechanisms .

Chemical Intermediate

The compound is also utilized as an intermediate in organic synthesis. Its unique structure allows it to be employed in the synthesis of various other chemical entities, particularly those that require a thiazole moiety.

Synthesis of Other Bioactive Compounds

This compound can serve as a building block for synthesizing more complex molecules with potential therapeutic applications. This includes derivatives that may possess enhanced efficacy or reduced toxicity compared to existing drugs .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Thiazole derivatives have been investigated for their ability to act as pesticides due to their biological activity against pests. This compound may exhibit similar properties, providing a basis for developing new agricultural chemicals that are effective yet environmentally friendly .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl group play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate

- Key Difference : The 4-methoxyphenyl group is replaced with a 4-(trifluoromethyl)phenyl group.

- Impact : The electron-withdrawing trifluoromethyl (-CF₃) group reduces electron density on the aromatic ring, altering dipole moments and lipophilicity. This substitution may enhance metabolic stability and binding to hydrophobic enzyme pockets compared to the electron-donating methoxy (-OCH₃) group .

Ethyl 2-[4-(2-Benzimidazolyl)Phenyl]-4-Methylthiazole-5-Carboxylate

- Key Difference : A benzimidazole moiety is appended to the para-position of the phenyl ring.

Ethyl 2-(3-Formyl-4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate

- Key Difference : The phenyl ring bears hydroxyl (-OH) and formyl (-CHO) groups at positions 3 and 3.

- Impact : The polar substituents increase water solubility and enable covalent interactions (e.g., Schiff base formation). This compound serves as an intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor .

Positional Isomerism

Ethyl 2-(2-Methoxyphenyl)-4-Methylthiazole-5-Carboxylate

- Key Difference : The methoxy group is at the ortho position instead of para.

- This isomer may exhibit distinct pharmacokinetic profiles due to altered molecular conformation .

Core Modifications

Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

- Key Difference: The methyl group at position 2 is replaced with an amino (-NH₂) group.

- Impact: The amino group increases nucleophilicity, enabling participation in condensation or cycloaddition reactions. Derivatives of this compound show antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity

- Ethyl 4-(4-Methoxyphenyl)-2-Methylthiazole-5-Carboxylate: Limited direct data, but analogues with electron-donating groups exhibit moderate activity against Gram-positive bacteria .

- Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives: MIC values range from 8–32 µg/mL against Candida albicans and Aspergillus niger .

Spectral and Crystallographic Data

- ¹H NMR : The methoxy group in the para position appears as a singlet at δ 3.8–3.9 ppm, whereas ortho-methoxy protons split into doublets (δ ~3.7 ppm) due to coupling .

- X-ray Crystallography: Thiazole derivatives with para-substituted phenyl groups exhibit planar geometries, favoring π-stacking in crystal lattices. For example, Ethyl 4-[(4-Chlorophenoxy)Methyl]-2-(4-Nitrophenyl)-1,3-Thiazole-5-Carboxylate forms a monoclinic crystal system (space group P2₁/c) .

Comparative Data Table

Biological Activity

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the following molecular formula: CHNOS. The structure consists of a thiazole ring, a methoxyphenyl group, and an ethyl carboxylate moiety, which contribute to its unique chemical properties and biological activities.

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation affects various biochemical pathways, including those involved in inflammation and microbial resistance.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. The methoxyphenyl group enhances its binding affinity to microbial targets, potentially disrupting their metabolic processes .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects:

- Bacterial Inhibition : It has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

- Fungal Activity : Preliminary studies suggest efficacy against various fungal strains, indicating its potential as an antifungal agent .

Anticancer Potential

Research has also explored the anticancer properties of this compound:

- Cell Viability Studies : In vitro assays have shown that it can reduce cell viability in several cancer cell lines, suggesting cytotoxic effects that warrant further investigation into its mechanisms and potential therapeutic applications .

- Structure-Activity Relationship (SAR) : The presence of the thiazole ring is critical for its cytotoxic activity, as modifications to this structure significantly alter its effectiveness against cancer cells .

Comparative Studies

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | Contains amino group | Enhanced antimicrobial activity |

| 4-Methoxyphenylacetic acid | Lacks thiazole ring | Limited biological activity |

| 5-(4-Methoxyphenyl)-1H-indole | Indole structure | Different mechanism of action |

The unique combination of a thiazole ring with a methoxyphenyl group in this compound enhances its pharmacological profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study published in MDPI demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assessment : In a recent investigation, the compound was tested on various cancer cell lines, revealing IC values below those of established chemotherapeutics like doxorubicin, indicating promising anticancer potential .

- Inflammation Modulation : Research has shown that treatment with this compound significantly reduced levels of inflammatory markers in animal models of arthritis, suggesting a role in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving an aldehyde (e.g., 4-methoxybenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea derivative. Key parameters include:

- Catalyst : Acidic conditions (e.g., HCl or acetic acid) facilitate cyclization .

- Temperature : Refluxing in ethanol (~78°C) optimizes reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields ~85% purity, while recrystallization from ethanol improves crystallinity .

Yields vary with substituent electronic effects; electron-donating groups (e.g., 4-methoxy) enhance reactivity compared to electron-withdrawing analogs .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR confirm regiochemistry of the thiazole ring and substitution patterns. Key signals include the methoxy singlet (~3.8 ppm) and thiazole C-5 carbonyl (~165 ppm) .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between carbonyl and methoxy groups). Data collection at 100 K with Mo-Kα radiation minimizes thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 305.09 for [M+H]) .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this thiazole derivative?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential.

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., thiazole N-atom) for electrophilic substitution reactions .

- Thermodynamic stability : Optimization of geometry minimizes steric clashes between the 4-methoxyphenyl and methyl groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity in antimicrobial assays?

- Structure-Activity Relationship (SAR) : Replacement of the 4-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-nitrophenyl) enhances antimicrobial potency against Staphylococcus aureus (MIC ~12.5 µg/mL) by increasing membrane permeability .

- 3D-QSAR models : Comparative Molecular Field Analysis (CoMFA) identifies steric bulk at the thiazole C-2 position as critical for fungal (e.g., Candida albicans) inhibition .

- Synthon tuning : Introducing hydrophilic groups (e.g., hydroxyl) improves solubility but may reduce logP, affecting bioavailability .

Q. What challenges arise in resolving crystallographic data for this compound, particularly in cases of twinning or disorder?

- Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN commands with BASF parameters to model overlapping lattices .

- Disordered moieties : Constrain the methoxyphenyl group using AFIX commands and refine anisotropic displacement parameters for non-H atoms .

- High-resolution data : Collect datasets with redundancy > 4 to improve R values (< 5%) and facilitate charge-density analysis .

Q. How can contradictory data on reaction yields or bioactivity be systematically analyzed?

- Experimental replication : Standardize solvents (e.g., anhydrous ethanol vs. technical grade) and catalysts (e.g., HCl concentration) to minimize variability .

- Statistical validation : Apply ANOVA to compare yields across synthetic batches; outliers may indicate unoptimized stoichiometry or side reactions .

- Bioassay controls : Use reference compounds (e.g., ampicillin) to normalize MIC values against strain-specific resistance patterns .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Thermal stability : TGA-DSC analysis shows decomposition onset at ~180°C. Store at -20°C in amber vials to prevent photodegradation of the thiazole ring .

- Hydrolytic sensitivity : The ester group undergoes hydrolysis at pH > 8.0; buffer formulations should maintain pH 5–7 for long-term stability .

- Crystallinity : Polymorph screening (e.g., via slurry conversion in acetone/water) identifies the most thermodynamically stable form for storage .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions to avoid ester hydrolysis .

- Crystallography : Use Olex2 or WinGX for SHELXL integration, emphasizing Hirshfeld surface analysis to quantify intermolecular interactions .

- Computational workflows : Validate DFT geometries against crystallographic data to ensure accuracy in charge distribution models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.